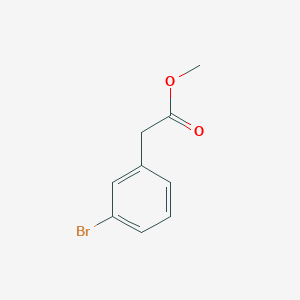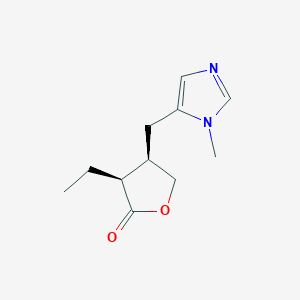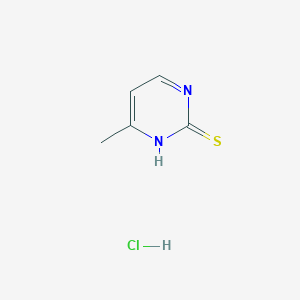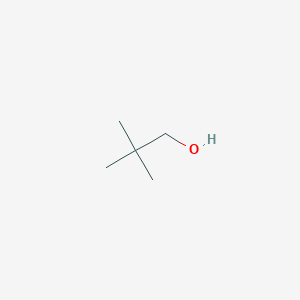
Neopentyl alcohol
Overview
Description
Neopentyl alcohol is a compound with the formula (CH3)3CCH2OH. It is a colorless solid and one of the eight isomers of pentyl alcohol . It is used as a solvent in organic synthesis and synthetic flavoring, pharmaceuticals, corrosion inhibitors; making plastics and other chemicals; as a flotation agent .
Synthesis Analysis
Neopentyl alcohol can be prepared from the hydroperoxide of diisobutylene . It can also be prepared by the reduction of trimethylacetic acid with lithium aluminium hydride . Neopentyl alcohol was first described in 1891 by L. Tissier, who prepared it by reduction of a mixture of trimethyl acetic acid and trimethylacetyl chloride with sodium amalgam .
Molecular Structure Analysis
The molecular formula of Neopentyl alcohol is C5H12O . The absolute configuration of (+)-neopentyl-1-d alcohol, prepared by the reduction of 2,2-dimethylpropanal-1-d by actively fermenting yeast, has been determined to be S by neutron diffraction .
Chemical Reactions Analysis
Neopentyl alcohol can be converted to neopentyl iodide by treatment with triphenylphosphite / methyl iodide . The Ph3P/ICH2CH2I system-promoted dehydroxylative substitution of alcohols was achieved to construct C–O, C–N, C–S and C–X (X = Cl, Br, and I) bonds .
Physical And Chemical Properties Analysis
Neopentyl alcohol has a molecular weight of 88.15 g/mol . It is a colorless solid . The physical properties of neopentyl alcohol were needed to calculate, for example, the fraction of solid and the flow behavior .
Scientific Research Applications
Organic Synthesis
Neopentyl alcohol: is a valuable reagent in organic synthesis due to its sterically hindered structure. It is particularly useful in the Mitsunobu reaction , where it is employed for the coupling of sterically hindered substrates . This reaction is pivotal for creating new carbon-heteroatom bonds, which are essential in pharmaceuticals and agrochemicals.
Solvent Applications
With its moderate boiling point and solubility characteristics, Neopentyl alcohol serves as a solvent in various chemical reactions. Its solubility in water and organic solvents like ethanol and diethyl ether makes it versatile for different phases of chemical processes .
Material Science
In material science, Neopentyl alcohol can be used to synthesize other compounds like neopentyl glycol , which is a building block for producing polyester resins. These resins are integral to coatings, fiberglass-reinforced plastics, and insulation materials .
Bioprocessing
Neopentyl alcohol finds applications in bioprocessing, particularly in cell culture and transfection processes. It can act as a stabilizing agent for proteins and other biomolecules during the cell culture, ensuring the integrity of these components .
Cell and Gene Therapy
In the burgeoning field of cell and gene therapy, Neopentyl alcohol may be used as a cryoprotectant or a component in the formulation of vectors for gene delivery. Its properties help protect delicate cellular structures during the freezing and thawing cycles .
Mechanism of Action
Target of Action
Neopentyl alcohol is a primary alcohol . The primary target of neopentyl alcohol is the hydroxyl group (-OH) present in its structure . This hydroxyl group is responsible for the alcohol’s reactivity and its interactions with other molecules.
Mode of Action
Neopentyl alcohol, like other alcohols, undergoes dehydration reactions to yield alkenes . This process involves the loss of water and the formation of a double bond. The dehydration reaction of alcohols proceeds by heating the alcohols in the presence of a strong acid, such as sulfuric or phosphoric acid, at high temperatures .
Biochemical Pathways
The main pathway of alcohol metabolism involves oxidation to form aldehydes . The three main enzymes that carry out alcohol oxidation are alcohol dehydrogenase, cytochrome P450 2E1, and, to a lesser extent, catalase, all of which generate acetaldehyde .
Result of Action
The result of the action of neopentyl alcohol is the formation of alkenes through a dehydration reaction . This reaction is a key step in the synthesis of various organic compounds.
Action Environment
The action of neopentyl alcohol is influenced by environmental factors such as temperature and the presence of a strong acid . The reaction temperature and the type of acid used can significantly affect the yield and rate of the dehydration reaction.
Safety and Hazards
When handling Neopentyl alcohol, it is advised to avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area. Keep away from heat/sparks/open flames/hot surfaces. Ground/bond container and receiving equipment. Use explosion-proof electrical/ventilating/lighting equipment. Wear protective gloves/protective clothing/eye protection/face protection .
Relevant Papers
There are several relevant papers on Neopentyl alcohol. For instance, “NEOPENTYL ALCOHOL AND ITS REARRANGEMENT PRODUCTS1” by F. Whitmore and H. Rothrock, published in 1932 . Another paper is “Theoretical study of the role of solvent H2O in neopentyl and pinacol rearrangements” by Yamabe . These papers provide more detailed information on the synthesis, reactions, and properties of Neopentyl alcohol.
properties
IUPAC Name |
2,2-dimethylpropan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12O/c1-5(2,3)4-6/h6H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPSSIOMAKSHJJG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9052501 | |
| Record name | 2,2-Dimethylpropanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9052501 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
88.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Volatile solid with an odor of peppermint; [Merck Index] Colorless to white solid; [CHEMINFO] White crystalline solid; [MSDSonline] | |
| Record name | Neopentyl alcohol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/6305 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Boiling Point |
114 °C | |
| Record name | NEOPENTYL ALCOHOL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/103 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Flash Point |
98 °F (37 °C) (CLOSED CUP) | |
| Record name | NEOPENTYL ALCOHOL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/103 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
MISCIBLE WITH ALC, ETHER; IN WATER: ABOUT 3.5% @ 25 °C, Water solubility = 3.5X10+4 mg/L at 25 °C. | |
| Record name | NEOPENTYL ALCOHOL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/103 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
0.812 @ 20 °C/4 °C, Liquid density = 851.5 kg/cu m | |
| Record name | NEOPENTYL ALCOHOL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/103 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Density |
3.0 (AIR= 1) | |
| Record name | NEOPENTYL ALCOHOL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/103 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
16.0 [mmHg], 16 MM HG @ 20 °C | |
| Record name | Neopentyl alcohol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/6305 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | NEOPENTYL ALCOHOL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/103 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
Neopentyl alcohol | |
Color/Form |
CRYSTALS | |
CAS RN |
75-84-3 | |
| Record name | Neopentyl alcohol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=75-84-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Neopentyl alcohol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000075843 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Propanol, 2,2-dimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2,2-Dimethylpropanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9052501 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2-dimethylpropanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.826 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | NEOPENTYL ALCOHOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5I067PJD7S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | NEOPENTYL ALCOHOL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/103 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
53 °C | |
| Record name | NEOPENTYL ALCOHOL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/103 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of neopentyl alcohol?
A1: Neopentyl alcohol has the molecular formula C5H12O and a molecular weight of 88.15 g/mol.
Q2: Are there any notable spectroscopic data available for neopentyl alcohol?
A2: Yes, the rotational spectrum of neopentyl alcohol has been studied. [] This type of spectroscopy provides insights into the molecule's structure and rotational energy levels.
Q3: How does the solubility of neopentyl alcohol vary across different media?
A3: Neopentyl alcohol exhibits solubility in water and various organic solvents. Further research on its dissolution rate and solubility in specific media is necessary to understand its impact on bioavailability and efficacy in different applications. []
Q4: Has neopentyl alcohol been explored as a constituent in Deep Eutectic Solvents (DESs)?
A4: Yes, research has investigated neopentyl alcohol as a potential constituent in DESs. A eutectic system comprising L-menthol and neopentyl alcohol was found to exhibit a significant depression at the eutectic point, highlighting its potential for DES formation, even in systems exhibiting near-ideal behavior. []
Q5: Can neopentyl alcohol be used in the synthesis of specific chemical compounds?
A5: Yes, neopentyl alcohol serves as a starting material in the synthesis of various compounds. For instance, it plays a crucial role in the multi-step synthesis of 3-tert-Butylpyridine, achieving an overall yield of 16%. [] Additionally, it's a key component in synthesizing flame retardants like 5,5-Dimethyl-2-oxy-2-(N,N′-phenylediamino-dibenzyl)-di-1,3,2-dioxaphosphorinanes and hexalis-(4-(5,5dimehtyl-1,3-dioxaphospho-rinanyl-2-oxy-phosphate-ester-phenoxy))-cyclotriphosphazene. [, ]
Q6: Are there any specific applications of neopentyl alcohol in organic reactions involving thionyl chloride?
A6: Yes, neopentyl alcohol displays unique reactivity with thionyl chloride. In attempts to synthesize the methyl ester of γ-oxo-3-methyl-1H-indole-1-butanoic acid using thionyl chloride followed by methanol quenching, neopentyl alcohol yielded a different product, identified as a thiazolo[3,2-a]indol-3(2H)-one derivative. This unusual reaction pathway highlights the distinct reactivity of neopentyl alcohol in the presence of thionyl chloride. []
Q7: How does neopentyl alcohol react with perfluorobutanesulfonyl fluoride in the presence of 4-dialkylaminopyridines?
A7: The reaction of neopentyl alcohol with perfluorobutanesulfonyl fluoride in the presence of 4-dialkylaminopyridines results in the formation of N-alkyl-4-dialkylaminopyridinium perfluorobutanesulfonates with high yields. This reaction highlights the role of neopentyl alcohol's primary hydroxy group in this transformation. []
Q8: Have there been any computational studies on the rearrangement reactions involving neopentyl alcohol?
A8: Yes, Density Functional Theory (DFT) calculations have been employed to study the role of water as a solvent in the neopentyl rearrangement. The calculations suggest that the formation of 2-methyl-2-butanol from neopentyl chloride hydrolysis occurs in two steps, with neopentyl alcohol as a transient intermediate. This computational study provides insights into the reaction mechanism and the absence of primary or tertiary carbocations as intermediates in this rearrangement. []
Q9: Are there any studies on the kinetic isotope effects in the heterolysis of neopentyl alcohol using computational methods?
A9: Yes, MINDO/3 calculations have been performed to determine the kinetic isotope effects in the heterolysis of neopentyl alcohol. The calculations accurately predicted a cyclic structure for the transition state and showed excellent agreement with experimental kinetic isotope effects, supporting the validity of the computational approach. []
Q10: How does the para-substitution on arylsulfonate esters of neopentyl alcohol influence their mass spectra?
A10: Studies have shown that the nature of the para-substituent significantly influences the fragmentation processes and the occurrence of metastable ions in the mass spectra of para-substituted benzenesulfonic esters of neopentyl alcohol. The effect is more pronounced in sulfonates compared to benzoates, suggesting a dependence on the polarity of the para-substituent. []
Q11: What can you tell me about the stability of neopentyl alcohol under various conditions?
A11: While specific stability data for neopentyl alcohol under various conditions is limited in the provided research, it's crucial to consider factors like temperature, pH, and exposure to light or oxidizing agents when assessing its stability.
Q12: Is there information available regarding SHE (Safety, Health, and Environment) regulations specific to neopentyl alcohol?
A12: While the provided research doesn't delve into specific SHE regulations for neopentyl alcohol, it's essential to consult relevant safety data sheets and regulatory guidelines for handling and usage. Responsible practices for minimizing risks and ensuring compliance are paramount. []
Q13: What analytical techniques have been used to study neopentyl alcohol and related compounds?
A13: Various analytical techniques have been employed in the study of neopentyl alcohol and its derivatives. These include:
- Gas-liquid chromatography (GLC): Used to analyze the products formed during the slow oxidation of neopentane, providing insights into the reaction mechanism and intermediate species. []
- Solid phase matrix extraction (SPME) coupled with gas chromatography (GC): Employed to determine the distribution coefficient of tribromo-neopentyl alcohol in micellar systems, which is relevant for evaluating the feasibility of micellar enhanced ultrafiltration for water treatment. [, ]
- Nuclear Magnetic Resonance (NMR) Spectroscopy (1H and 13C): Used extensively for structural characterization, including the analysis of stereosequences in poly(D,L-lactide)s synthesized using neopentyl alcohol-containing initiators. []
- Mass Spectrometry (MS): Employed in conjunction with other techniques like GC and NMR to identify and characterize neopentyl alcohol derivatives, including the study of fragmentation patterns and isotopic labeling experiments. [, ]
- Fourier-transform infrared spectroscopy (FT-IR): Used to analyze the structural features of flame retardant compounds synthesized from neopentyl alcohol. [, ]
Q14: What is known about the biodegradation of brominated flame retardants derived from neopentyl alcohol?
A14: Research has explored the biodegradation of tribromo-neopentyl alcohol (TBNPA) and dibromo neopentyl glycol (DBNPG), common brominated flame retardants derived from neopentyl alcohol. A bacterial consortium isolated from contaminated groundwater successfully degraded these compounds under aerobic conditions when provided with an additional carbon source. This study highlights the potential for bioremediation of environments contaminated with these flame retardants. []
Q15: Are there any studies on the environmental fate and transport of neopentyl alcohol itself?
A15: While the provided research primarily focuses on neopentyl alcohol derivatives, understanding the environmental fate and transport of the parent compound is crucial. Factors like its volatility, water solubility, and potential for bioaccumulation or degradation in various environmental compartments need further investigation.
Q16: What are some alternatives to neopentyl alcohol in its various applications?
A16: The choice of alternatives depends on the specific application. For example, other primary alcohols or diols might be considered for DES formation. In the synthesis of flame retardants, alternative compounds with similar properties, such as other halogenated or phosphorus-containing molecules, may be explored. Assessing the performance, cost, and environmental impact of these alternatives is essential. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



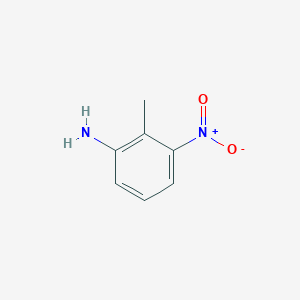
![Imidazo[1,2-A]pyridine-8-carbaldehyde](/img/structure/B147197.png)

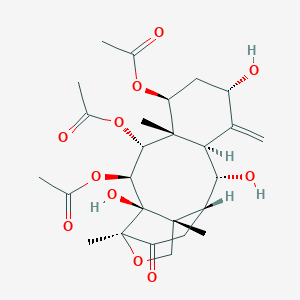
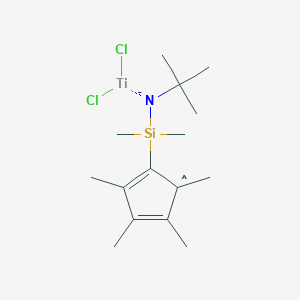

![2-[3-Fluoro-4-(thiazol-2-yl)phenyl]propionic Acid](/img/structure/B147208.png)

